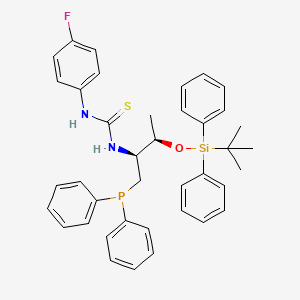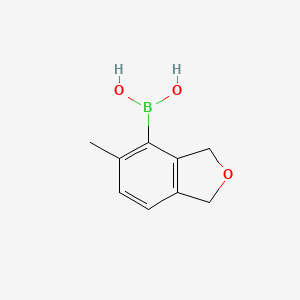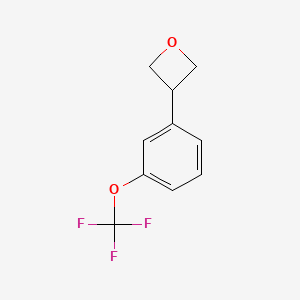
3-(3-(Trifluoromethoxy)phenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethoxy)phenyl)oxetane is a compound that features a four-membered oxetane ring substituted with a trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like trimethylsilyl bromide (TMSBr) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .
Scientific Research Applications
3-(3-(Trifluoromethoxy)phenyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but lacks the oxetane ring.
2,2-Disubstituted oxetanes: Similar ring structure but different substituents.
3-Phenylpropanol oxetane ethers: Similar oxetane ring but different functional groups.
Uniqueness: 3-(3-(Trifluoromethoxy)phenyl)oxetane is unique due to the combination of the trifluoromethoxy group and the oxetane ring. This combination imparts distinct physicochemical properties, such as increased polarity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI Key |
VQCJUSRVHZCCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


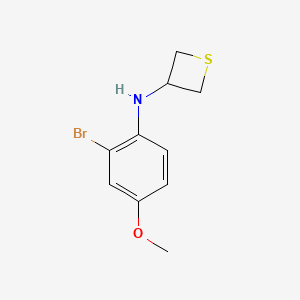
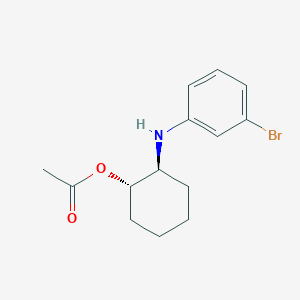
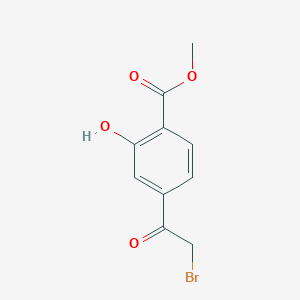
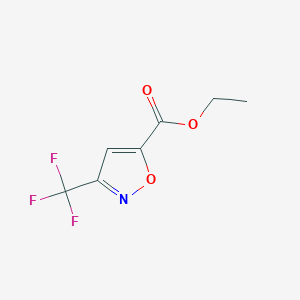
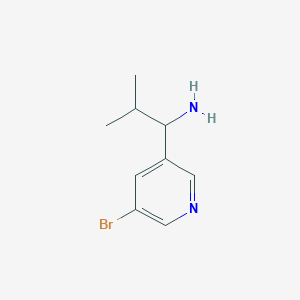
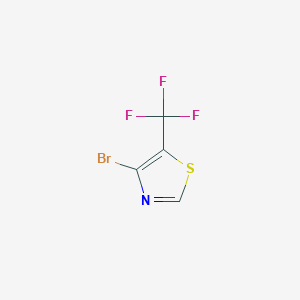
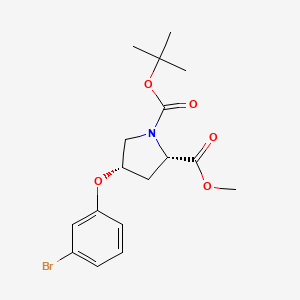
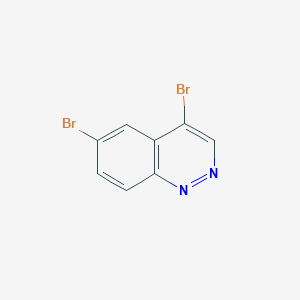
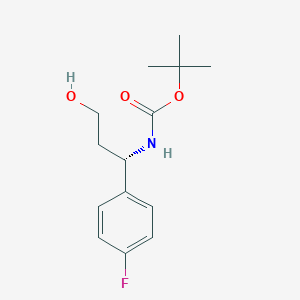
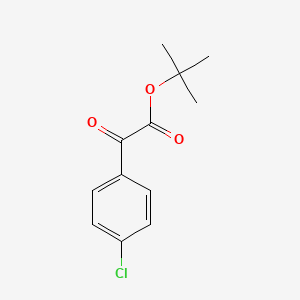
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)

